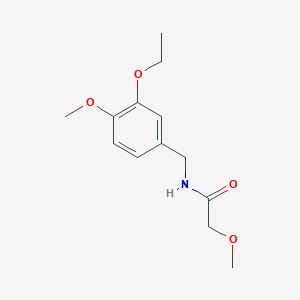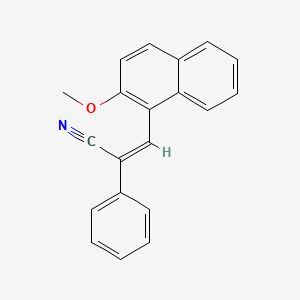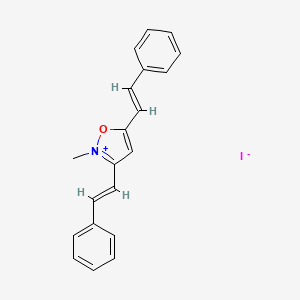
N-(3-ethoxy-4-methoxybenzyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxy-4-methoxybenzyl)-2-methoxyacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EMA, and it is a derivative of the natural product harmine, which is found in several plant species. EMA has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of EMA is not fully understood, but it is believed to involve several different pathways. EMA has been shown to inhibit the activity of several enzymes involved in the production of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). EMA has also been shown to inhibit the activity of several signaling pathways involved in the development of cancer, including the Akt/mTOR pathway and the NF-κB pathway. In addition, EMA has been shown to inhibit the replication of several viruses, including HIV and hepatitis C.
Biochemical and Physiological Effects:
EMA has been shown to have several biochemical and physiological effects. In vitro studies have shown that EMA inhibits the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). EMA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, EMA has been shown to inhibit the replication of several viruses, including HIV and hepatitis C.
実験室実験の利点と制限
One of the advantages of using EMA in lab experiments is its broad range of biological activities. EMA has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a useful tool for studying a variety of biological processes. In addition, EMA has been shown to be relatively non-toxic, with no significant side effects reported in animal studies. However, one of the limitations of using EMA in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on EMA. One area of research is the development of more efficient synthesis methods for EMA, which could increase its availability for scientific research. Another area of research is the identification of the specific pathways and targets involved in the biological effects of EMA, which could lead to the development of more targeted therapies for inflammatory diseases, cancer, and viral infections. In addition, further studies are needed to assess the safety and efficacy of EMA in humans, which could pave the way for clinical trials and potential therapeutic applications.
合成法
EMA can be synthesized using a multi-step process involving several chemical reactions. The first step involves the conversion of harmine to harmaline, which is then reacted with 3-ethoxy-4-methoxybenzaldehyde to form the intermediate product, N-(3-ethoxy-4-methoxybenzyl)-2-methoxyacetophenone. This intermediate is then reacted with methylamine to form the final product, EMA. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
EMA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory properties. EMA has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of many inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. EMA has also been shown to have anti-tumor properties, and it has been studied as a potential treatment for several types of cancer, including breast cancer, lung cancer, and leukemia. In addition, EMA has been shown to have anti-viral properties, and it has been studied as a potential treatment for viral infections, including HIV and hepatitis C.
特性
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-12-7-10(5-6-11(12)17-3)8-14-13(15)9-16-2/h5-7H,4,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYJMZVKMOQMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-4-methoxybenzyl)-2-methoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4-tetrafluoro-8,9,10,11-tetrahydrocyclohepta[4,5]imidazo[1,2-b][1,2]benzoxazin-13(7H)-one](/img/structure/B5499125.png)
![(3aR*,7aS*)-2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5499137.png)
![7-(4-methoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5499151.png)
![8-[2-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5499155.png)

![ethyl 4-({4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5499165.png)
![4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5499169.png)
![1-{2-[(2-nitrophenyl)sulfonyl]benzoyl}azepane](/img/structure/B5499174.png)
![(4aS*,8aR*)-6-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5499180.png)

![2-[1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-yl]ethanol](/img/structure/B5499198.png)
![3-(2,5-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5499213.png)

![methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate](/img/structure/B5499232.png)